
硫酸铝
概述
描述
Aluminum sulfate is a chemical compound with the formula Al₂(SO₄)₃. It is a white crystalline solid in its anhydrous form and becomes octadecahydrate (Al₂(SO₄)₃·18H₂O) when hydrated . This compound is widely used in various industries due to its distinctive physical and chemical properties. It is primarily used as a coagulating agent in the purification of drinking water and wastewater treatment plants, and also in paper manufacturing .
作用机制
Target of Action
Aluminum sulfate, a chemical agent used in water purification, the pH regulation of garden soil, and other commercial or industrial applications . Medically, it is primarily used as a coagulating agent in minor cuts and abrasions as well as a deodorant . It is also used as an adjuvant in vaccines .
Mode of Action
Aluminum sulfate acts as a coagulating agent by promoting particle collision through charge neutralization . This is particularly useful in water purification and wastewater treatment plants . In the medical field, aluminum sulfate is used to prevent infections and treat minor bleeding . It has been suggested that aluminum exposure is a risk factor for the development or acceleration of onset of Alzheimer disease (AD) in humans .
Biochemical Pathways
Aluminum sulfate can affect various biochemical pathways. For instance, it can affect immune cell response, ROS generation, and production of a series of pro-inflammatory factors to promote inflammation . Through the disturbance of intestinal microbiota composition structure, it can change the abundance of metabolites, and then affect amino acid metabolism, lipid metabolism pathways .
Pharmacokinetics
Aluminum sulfate is soluble in water , which impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties Its solubility allows it to be used in various applications, from water treatment to medical uses.
Result of Action
The cellular uptake of aluminum sulfate can lead to various molecular and cellular effects. For instance, it can stimulate the proliferation and differentiation of osteoblasts . In vaccines, aluminum sulfate may create a pro-inflammatory response by tissue-resident macrophages, stimulating recruitment of innate immune cells such as neutrophils and subsequently dendritic cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of aluminum sulfate. For instance, the solubility of aluminum sulfate in aquatic systems is dependent on several chemical factors, particularly pH, dissolved organic carbon (DOC) concentration, salinity (i.e., cations), and temperature . Furthermore, anthropogenic activities such as mining, smelting, and combusting processes can release aluminum sulfate into the environment , potentially affecting its action and efficacy.
科学研究应用
Chemistry: Aluminum sulfate is extensively used in water treatment plants to promote coagulation, facilitating the removal of small particles suspended in the water . It reacts with bicarbonate alkalinity present in water to form an insoluble aluminum hydroxide precipitate, which can be easily filtered out.
Biology and Medicine: In medicine, aluminum sulfate is used as a coagulating agent in minor cuts and abrasions . It is also used in the preparation of aluminum acetate ear drops.
Industry:
Paper Industry: Aluminum sulfate plays a crucial role as a sizing agent, helping to regulate the penetration of ink.
Textile Industry: Used as a mordant in dyeing and printing textiles, ensuring the color is set and does not wash out.
Soil Amendment: Aluminum sulfate is used to lower the pH of soil, making it more acidic for plants that thrive in such environments.
生化分析
Biochemical Properties
Aluminum sulfate can interact with various biomolecules such as proteins and enzymes to form strong and stable chemical bonds . For instance, in albino rats, predetermined doses of aluminum sulfate in acute and subacute treatments revealed a significant increase in albumin and globulin .
Cellular Effects
Aluminum sulfate can have significant effects on various types of cells and cellular processes. For example, acute aluminum sulfate exposure can cause significant pathological changes in the structure of chick renal tissue, leading to renal function impairment . It also triggers an inflammatory stress response in the kidney .
Molecular Mechanism
At the molecular level, aluminum sulfate exerts its effects through various mechanisms. It can bind with the body’s biomolecules such as proteins and enzymes, interfering with normal metabolic processes . It can also promote the mRNA expression levels of various genes, including tumor necrosis factor alpha (TNF-α), tumor necrosis factor receptor 1 (TNF-R1), tumor necrosis factor receptor 2 (TNF-R2), cyclooxygenase-2 (COX-2), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and heme oxygenase-1 (HO-1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum sulfate can change over time. For example, in albino rats, the effects of aluminum sulfate on protein profiles were observed over acute (1 day) and subacute (7, 14, 21, 28 days) treatments .
Dosage Effects in Animal Models
The effects of aluminum sulfate can vary with different dosages in animal models. For instance, in albino rats, significant changes in albumin and globulin levels were observed with predetermined doses of aluminum sulfate .
Transport and Distribution
It is known that aluminum is not easily excreted and can remain in the body, potentially affecting various biological processes .
Subcellular Localization
It is known that aluminum can interfere with normal body biochemistry and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: Aluminum sulfate can be prepared by reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The chemical equation for this reaction is: [ 2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O ] This reaction results in the production of aluminum sulfate and water .
Industrial Production Methods: In industrial settings, aluminum sulfate is commonly produced by treating bauxite ore with sulfuric acid. The process involves gently calcining the bauxite, mixing it with sulfuric acid and water, and then heating the mixture to boiling. The formation of aluminum sulfate is exothermic, so if concentrated acid is used, no external heat is generally required .
Types of Reactions:
Hydrolysis: Aluminum sulfate undergoes hydrolysis in water to form aluminum hydroxide and sulfuric acid. [ Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃ + 3H₂SO₄ ]
Decomposition: When heated between 580 and 900°C, aluminum sulfate decomposes to form γ-alumina and sulfur dioxide.
Reaction with Bases: Aluminum sulfate reacts with bases to form aluminum hydroxide. [ Al₂(SO₄)₃ + 6NaOH → 2Al(OH)₃ + 3Na₂SO₄ ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the preparation of aluminum sulfate.
Sodium Hydroxide: Used in reactions to form aluminum hydroxide.
Major Products Formed:
Aluminum Hydroxide: Formed during hydrolysis and reactions with bases.
Sulfuric Acid: Formed during hydrolysis.
相似化合物的比较
Potassium Aluminum Sulfate (Potassium Alum): Similar in structure and used in water purification and as a mordant in dyeing.
Ammonium Aluminum Sulfate (Ammonium Alum): Also used in water purification and in the textile industry.
Uniqueness: Aluminum sulfate is unique in its widespread use across various industries due to its effectiveness as a coagulating agent and its ability to lower soil pH. Unlike potassium alum and ammonium alum, aluminum sulfate is more commonly used in large-scale industrial applications such as water treatment and paper manufacturing .
属性
IUPAC Name |
dialuminum;trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPMCHEQGEION-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-67-1 (mono-potassium salt) | |
| Record name | Aluminum sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040317 | |
| Record name | Aluminum sesquisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |
| Record name | Aluminum sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Esentially zero. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
When used as a deodorant, the volume of sweat produced is reduced by narrowing sweat ducts. The inhibition of body odor causing bacteria is another important strategy for deodorization. By inhibiting or deactivating odor-producing bacteria, there is little to none metabolism of sweat components thus decreasing the occurrence of body odor. Recent studies suggest that the active binding of alum to the membranes of dendritic cells (DCs) result in alteration of lipid membranes structures as a key process in alum's adjuvant effect in vaccines. As new adjuvants are being developed, alum may remain as an ingredient of adjuvant combinations, or it may eventually be supplemented by other agents that more effectively provide depot and local inflammatory responses to accentuate host immune responses., ...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells., ... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo., Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/ | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, lustrous crystals, pieces, granules, or powder | |
CAS No. |
10043-01-3, 10124-29-5, 55892-56-3 | |
| Record name | Aluminum sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum sesquisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
770 °C (with decomposition) | |
| Record name | Aluminum sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
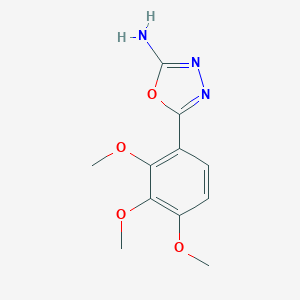
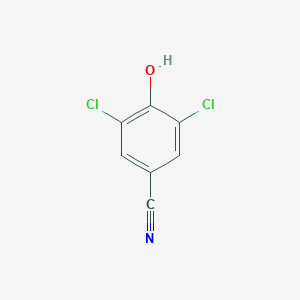
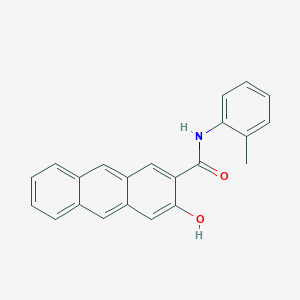
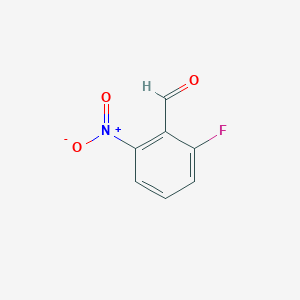
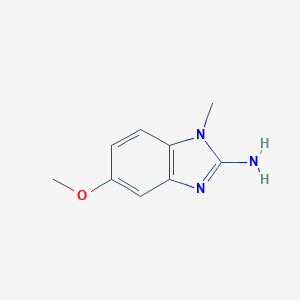
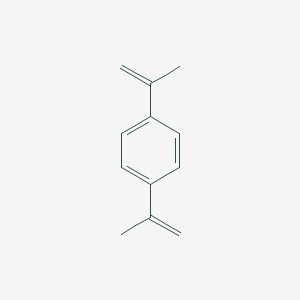


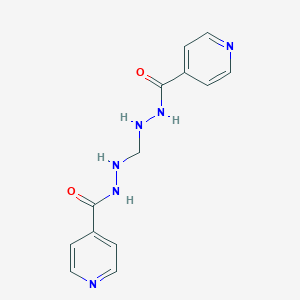
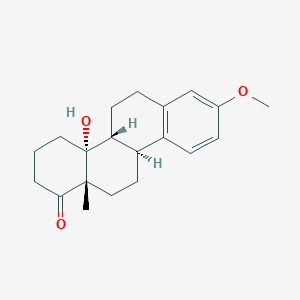

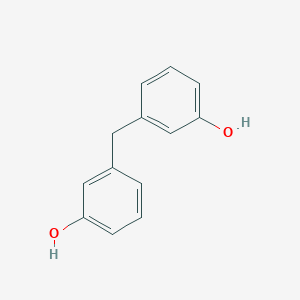
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

